

A Spectroscopic Comparison of Tert-butyl 4'-methylbiphenyl-2-carboxylate and Its Analogs

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Compound of Interest

Compound Name: *Tert-butyl 4'-methylbiphenyl-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **tert-butyl 4'-methylbiphenyl-2-carboxylate** and its structural analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and differentiation of these closely related biphenyl derivatives, which are common scaffolds in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-butyl 4'-methylbiphenyl-2-carboxylate** and selected analogs. This allows for a direct comparison of their characteristic signals.

^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure and connectivity of atoms in a molecule. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental)

Compound Name	Aromatic Protons (ppm)	Methyl Protons (ppm)	Tert-butyl Protons (ppm)	Methoxy Protons (ppm)
Tert-butyl 4'-methylbiphenyl-2-carboxylate (Predicted)	7.1-7.8 (m, 8H)	2.4 (s, 3H)	1.3 (s, 9H)	-
Methyl 4'-methylbiphenyl-2-carboxylate[1]	7.2 (s, 4H), 7.35 (m, 3H), 7.5 (m, 1H), 7.8 (d, 1H)	2.4 (s, 3H)	-	3.65 (s, 3H)
4-Methylbiphenyl[2][3]	7.19-7.64 (m, 9H)	2.26-2.41 (s, 3H)	-	-
4-tert-Butylbiphenyl	7.3-7.6 (m, 9H)	-	1.35 (s, 9H)	-

Table 2: ¹³C NMR Spectroscopic Data (Experimental)

Compound Name	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	Tert-butyl Carbons (ppm)	Carbonyl Carbon (ppm)
Tert-butyl 4'-methylbiphenyl-2-carboxylate (Predicted)	~125-145	~21	~28 (CH ₃), ~81 (quat. C)	~168
4-Methylbiphenyl[2][3]	127.1, 128.8, 129.5, 137.1, 138.4, 141.2	21.2	-	-
4,4'-Di-tert-butylbiphenyl	125.3, 126.4, 138.5, 149.6	-	31.4 (CH ₃), 34.5 (quat. C)	-

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint based on the functional groups present.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound Name	C=O Stretch (Ester)	C-O Stretch (Ester)	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)
Tert-butyl 4'-methylbiphenyl-2-carboxylate (Predicted)	~1715	~1250, ~1150	~3050	~2960
4'-Methylbiphenyl-2-carboxylic acid	~1690 (Acid)	~1290 (Acid)	~3030	~2920
4,4'-Di-tert-butylbiphenyl[4]	-	-	~3050	~2960
Methyl 4-biphenylcarboxylate[5]	~1720	~1270, ~1110	~3030	~2950

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Table 4: Key Mass Spectrometry Peaks (m/z)

Compound Name	Molecular Ion [M] ⁺	Base Peak	Key Fragment Ions
Tert-butyl 4'-methylbiphenyl-2-carboxylate (Predicted)	268	57	211 [M-C ₄ H ₉] ⁺ , 183, 165
4-Methylbiphenyl[6]	168	167	152, 115
4,4'-Di-tert-butylbiphenyl[4]	266	251	195, 57
Methyl 4-biphenylcarboxylate[7]	212	181	152, 127

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **¹H NMR Acquisition:** Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- **¹³C NMR Acquisition:** Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- **Data Processing:** The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.
- **Instrumentation:** IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an ATR accessory.
- **Acquisition:** Spectra were acquired over a range of 4000-650 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. The resulting spectrum is reported in terms of wavenumber (cm^{-1}).

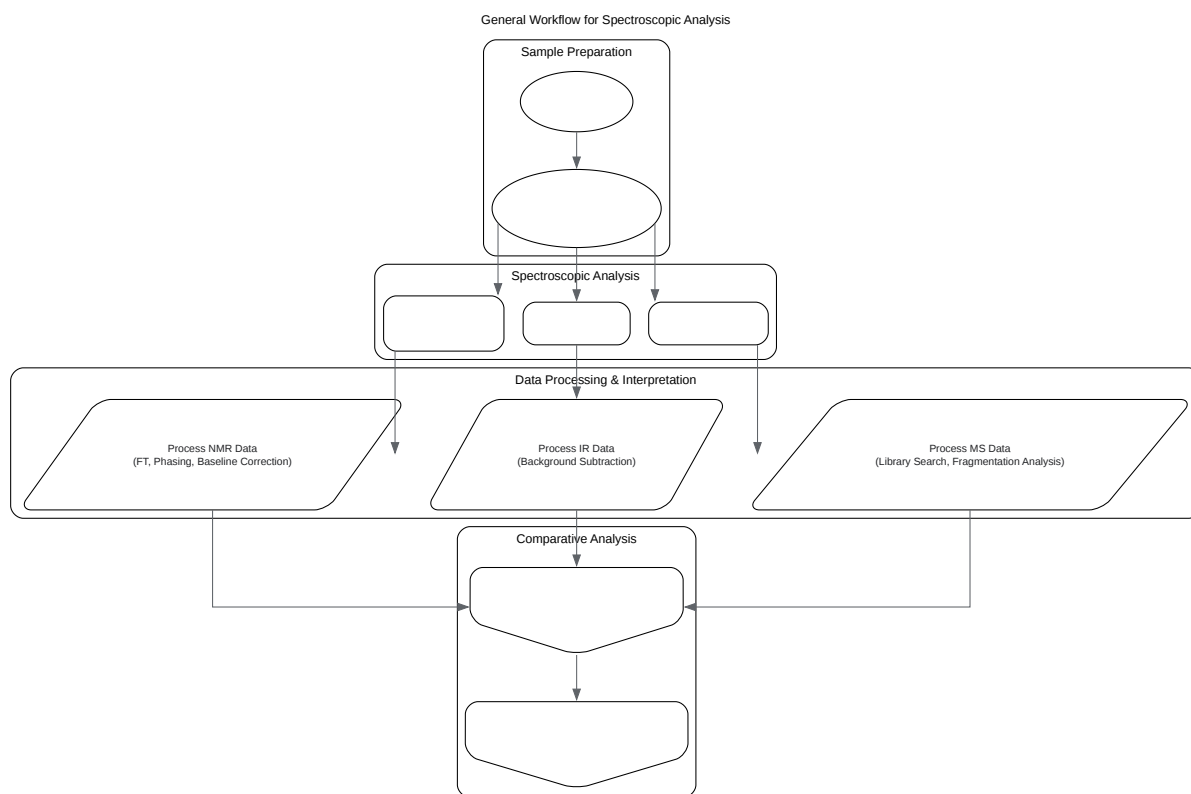
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** The sample was dissolved in dichloromethane to a concentration of approximately 1 mg/mL.
- **Instrumentation:** GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
- **GC Conditions:**
 - **Column:** HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - **Inlet Temperature:** 250°C
 - **Oven Program:** Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - **Ionization:** Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-550.
- Data Analysis: The mass spectrum of the eluting compound was recorded, providing the molecular ion peak and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the biphenyl compounds.



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Caption: A general workflow for the spectroscopic analysis of biphenyl compounds.

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